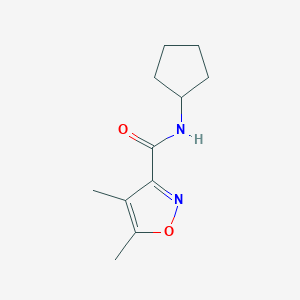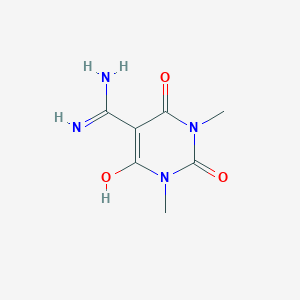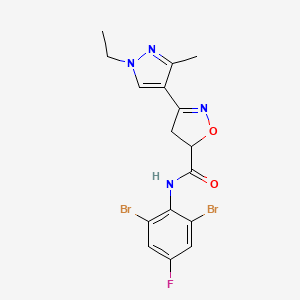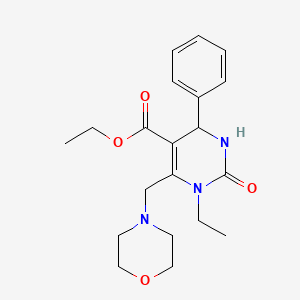![molecular formula C15H12F4N2O2S B10894709 (5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10894709.png)
(5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopropyl and sulfanyl groups, and the attachment of the tetrafluoroethoxyphenyl moiety. Common reagents and conditions might include:
Imidazole ring formation: Using reagents like glyoxal, ammonia, and formaldehyde.
Cyclopropyl group introduction: Cyclopropyl bromide in the presence of a base.
Sulfanyl group introduction: Thiol reagents under mild conditions.
Tetrafluoroethoxyphenyl attachment: Using a Suzuki coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
作用機序
The mechanism of action of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
特性
分子式 |
C15H12F4N2O2S |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
(5Z)-3-cyclopropyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C15H12F4N2O2S/c16-13(17)15(18,19)23-10-3-1-2-8(6-10)7-11-12(22)21(9-4-5-9)14(24)20-11/h1-3,6-7,9,13H,4-5H2,(H,20,24)/b11-7- |
InChIキー |
QYTVYFNTVAUBSB-XFFZJAGNSA-N |
異性体SMILES |
C1CC1N2C(=O)/C(=C/C3=CC(=CC=C3)OC(C(F)F)(F)F)/NC2=S |
正規SMILES |
C1CC1N2C(=O)C(=CC3=CC(=CC=C3)OC(C(F)F)(F)F)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)


![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)

![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)

![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
